Emodin-d4

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

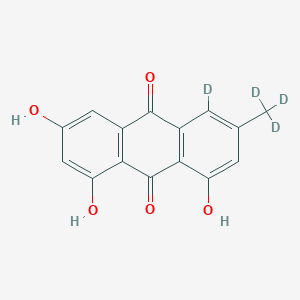

1-deuterio-4,5,7-trihydroxy-2-(trideuteriomethyl)anthracene-9,10-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10O5/c1-6-2-8-12(10(17)3-6)15(20)13-9(14(8)19)4-7(16)5-11(13)18/h2-5,16-18H,1H3/i1D3,2D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHMXXJGYXNZAPX-MZCSYVLQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C(=C1)O)C(=O)C3=C(C2=O)C=C(C=C3O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C=C(C2=C1C(=O)C3=C(C2=O)C(=CC(=C3)O)O)O)C([2H])([2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Emodin-d4: A Technical Guide to its Chemical Properties and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core chemical properties and synthetic approaches for Emodin-d4, a deuterated analog of the naturally occurring anthraquinone, emodin. This document is intended to serve as a valuable resource for researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development.

Chemical Properties

This compound, a stable isotope-labeled version of emodin, is a critical tool in pharmacokinetic and metabolic studies. The deuterium labeling allows for the differentiation and quantification of the compound and its metabolites from endogenous emodin. A summary of its key chemical properties is presented in the table below.

| Property | Value | Source |

| Chemical Name | 1,3,8-Trihydroxy-6-methyl-9,10-anthracenedione-d4 | [1] |

| Synonyms | This compound, Frangula this compound, Rheum this compound | [1] |

| CAS Number | 132796-52-2 | [1] |

| Molecular Formula | C₁₅H₆D₄O₅ | [2] |

| Molecular Weight | 274.26 g/mol | [2] |

| Appearance | Brownish to Dark Orange Solid | [1] |

| Solubility | Data not available for this compound. Emodin is practically insoluble in water, soluble in alcohol, and aqueous alkali hydroxide solutions. | [3] |

| Melting Point | Data not available for this compound. The melting point of emodin is 256-257 °C. | |

| Boiling Point | Data not available for this compound. Emodin sublimes. | [3] |

| Storage | 2-8°C Refrigerator | [1] |

Synthesis of this compound

Conceptual Synthetic Workflow

The synthesis of this compound would likely proceed through the following key stages:

-

Source Material : Starting with high-purity emodin, which can be extracted from natural sources like rhubarb root or synthesized.[4]

-

Deuteration Reaction : The core of the synthesis involves the exchange of hydrogen atoms with deuterium. This can be achieved under acidic or basic conditions using a deuterium source such as D₂O, D₂SO₄, or deuterated solvents in the presence of a suitable catalyst. The positions of deuteration would depend on the reaction conditions.

-

Purification : After the deuteration reaction, the crude product would require purification to remove any unreacted emodin and other impurities. Chromatographic techniques such as column chromatography or preparative high-performance liquid chromatography (HPLC) would be employed.

-

Characterization : The final product, this compound, must be thoroughly characterized to confirm its identity, purity, and the extent of deuteration. This would involve techniques like Nuclear Magnetic Resonance (NMR) spectroscopy (¹H-NMR and ¹³C-NMR), Mass Spectrometry (MS), and HPLC.

The following diagram illustrates a generalized workflow for the synthesis of this compound.

Caption: Generalized workflow for the synthesis of this compound.

Biological Activity and Signaling Pathways

Emodin, the non-deuterated parent compound of this compound, is known to exhibit a wide range of pharmacological activities, including anti-inflammatory, anti-cancer, and metabolic regulatory effects.[5][6] The deuterium labeling in this compound is not expected to alter its fundamental biological mechanisms. Emodin influences several key signaling pathways within the cell.

Key Signaling Pathways Modulated by Emodin

Emodin has been shown to interact with and modulate multiple intracellular signaling cascades. Understanding these interactions is crucial for the development of emodin-based therapeutics. The major pathways affected include:

-

AMPK (AMP-activated protein kinase) Pathway : Emodin can activate AMPK, a central regulator of cellular energy homeostasis. This activation plays a role in its beneficial effects on metabolic disorders.[5]

-

PPAR (Peroxisome proliferator-activated receptor) Signaling : Emodin can modulate the activity of PPARs, which are nuclear receptors involved in lipid and glucose metabolism.[5]

-

PI3K/AKT Pathway : This pathway is critical for cell survival and proliferation. Emodin has been shown to inhibit the PI3K/AKT pathway, contributing to its anti-cancer properties.[7]

-

NF-κB (Nuclear factor kappa-light-chain-enhancer of activated B cells) Signaling : Emodin can suppress the activation of NF-κB, a key regulator of inflammation, thereby exerting anti-inflammatory effects.[6]

-

JAK/STAT (Janus kinase/signal transducer and activator of transcription) Pathway : Emodin has been observed to modulate the JAK/STAT signaling pathway, which is involved in immune responses and cell growth.[6]

-

TGF-β (Transforming growth factor-beta) Signaling : Emodin can interfere with the TGF-β signaling pathway, which is implicated in fibrosis and cancer progression.[8]

The following diagram provides a simplified overview of how emodin interacts with these key signaling pathways to elicit its biological effects.

Caption: Emodin's modulation of key cellular signaling pathways.

Experimental Protocols

Detailed experimental protocols for the synthesis of this compound are not publicly available. However, for researchers interested in studying the biological effects of this compound, protocols for in vitro and in vivo experiments with emodin can be adapted.

General In Vitro Cell Culture Protocol

-

Cell Seeding : Plate the desired cell line in appropriate culture vessels and allow them to adhere overnight.

-

Compound Preparation : Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Further dilute the stock solution with cell culture medium to achieve the desired final concentrations.

-

Treatment : Remove the old medium from the cells and replace it with the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO without the compound).

-

Incubation : Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).

-

Analysis : After incubation, cells can be harvested for various downstream analyses, such as cell viability assays (e.g., MTT assay), protein expression analysis (e.g., Western blotting), or gene expression analysis (e.g., RT-qPCR).

General Animal Study Protocol (Conceptual)

-

Animal Model : Select an appropriate animal model for the disease under investigation.

-

Compound Formulation : Formulate this compound in a suitable vehicle for administration (e.g., oral gavage, intraperitoneal injection).

-

Dosing : Administer this compound to the animals at the desired dose and frequency. Include a vehicle control group.

-

Monitoring : Monitor the animals for any physiological and behavioral changes throughout the study.

-

Sample Collection : At the end of the study, collect tissues and blood samples for pharmacokinetic analysis (to track the deuterated compound) and pharmacodynamic analysis (to assess the biological effects).

The following diagram illustrates a general workflow for a typical in vitro experiment to assess the biological activity of this compound.

Caption: A typical workflow for in vitro evaluation of this compound.

This technical guide provides a foundational understanding of this compound for scientific professionals. Further research into its specific physical properties and the development of optimized synthetic protocols will be crucial for its broader application in drug discovery and development.

References

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. Aloe-emodin-D4 (major) | CAS | LGC Standards [lgcstandards.com]

- 3. Emodin | C15H10O5 | CID 3220 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. api.fspublishers.org [api.fspublishers.org]

- 5. Advances in the pharmacological effects and molecular mechanisms of emodin in the treatment of metabolic diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Molecular Mechanisms of Action of Emodin: As an Anti-Cardiovascular Disease Drug - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Emodin negatively affects the phosphoinositide 3-kinase/AKT signalling pathway: a study on its mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Effects of Emodin, a Plant-Derived Anthraquinone, on TGF-β1-Induced Cardiac Fibroblast Activation and Function - PMC [pmc.ncbi.nlm.nih.gov]

Emodin-d4: A Technical Guide for Researchers and Drug Development Professionals

An In-depth Examination of the Synthesis, Application, and Analysis of a Key Deuterated Internal Standard

Abstract

This technical guide provides a comprehensive overview of Emodin-d4, a deuterated analog of the naturally occurring anthraquinone, emodin. Emodin is the subject of extensive research for its diverse pharmacological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on the physicochemical properties, synthesis, and applications of this compound, with a particular focus on its role as an internal standard in pharmacokinetic and metabolic studies. This guide includes detailed experimental protocols for its use in liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis and visual representations of relevant signaling pathways and experimental workflows to facilitate a deeper understanding of its utility in modern drug discovery and development.

Introduction

Emodin (1,3,8-trihydroxy-6-methylanthraquinone) is a bioactive compound found in various medicinal plants, such as rhubarb and Polygonum cuspidatum. Its wide range of biological activities has made it a focal point of pharmacological research. To accurately quantify emodin in biological matrices and understand its absorption, distribution, metabolism, and excretion (ADME) profile, a reliable internal standard is crucial. This compound, a stable isotope-labeled version of emodin, serves this purpose by providing a compound with nearly identical chemical and physical properties to the analyte but with a distinct mass, allowing for precise quantification through mass spectrometry.

Physicochemical Properties of this compound

A clear understanding of the fundamental properties of this compound is essential for its effective use in experimental settings. The key quantitative data for this compound are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 132796-52-2 | N/A |

| Molecular Formula | C₁₅H₆D₄O₅ | N/A |

| Molecular Weight | 274.26 g/mol | N/A |

Synthesis of this compound

While specific, detailed protocols for the synthesis of this compound are not widely published in peer-reviewed literature, the general approach involves the introduction of deuterium atoms into the emodin molecule. This is typically achieved through methods such as acid-catalyzed hydrogen-deuterium exchange reactions. In this process, the non-deuterated emodin is treated with a deuterium source, such as deuterated sulfuric acid (D₂SO₄) or deuterated water (D₂O) in the presence of a catalyst. The aromatic protons on the emodin molecule, particularly at positions 2, 4, 5, and 7, can be exchanged for deuterium atoms under these conditions. The reaction progress is monitored by techniques like nuclear magnetic resonance (NMR) spectroscopy to confirm the degree and location of deuteration. Purification of the resulting this compound is typically performed using chromatographic techniques to ensure high isotopic and chemical purity.

A generalized workflow for the synthesis is presented below.

Experimental Applications of this compound

The primary application of this compound is as an internal standard for the quantification of emodin in complex biological matrices, such as plasma, urine, and tissue homogenates. Its use is critical in pharmacokinetic studies to determine the bioavailability, metabolism, and clearance of emodin.

Quantification of Emodin in Biological Samples using LC-MS/MS

A detailed protocol for the quantification of emodin in mouse plasma using this compound as an internal standard is provided below. This method is adapted from a study assessing the safety of natural anthraquinone emodin in mice.[1]

4.1.1. Materials and Reagents

-

Emodin standard

-

This compound (internal standard)[1]

-

Methanol (LC-MS grade)

-

Water (LC-MS grade)

-

Formic acid

-

Sodium acetate buffer (0.2 M, pH 5.0) with 1% ascorbic acid

-

β-glucuronidase

-

Ethyl acetate

-

5% Ammonia in water

4.1.2. Sample Preparation

-

For Total Emodin (Free and Glucuronidated):

-

For Free Emodin:

-

To 50 µL of plasma, add 50 µL of 0.2 M sodium acetate buffer with 1% ascorbic acid.[1]

-

Add the same known amount of this compound as the internal standard.

-

-

Extraction:

4.1.3. LC-MS/MS Analysis

The following is an example of an LC-MS/MS method for the analysis of emodin and this compound.

| Parameter | Condition |

| LC System | Waters Acquity UPLC system[1] |

| Column | Waters XBridge C18 reversed-phase column (2.1 mm x 100 mm, 3.5 µm)[1] |

| Mobile Phase A | Water with 0.1% formic acid[1] |

| Mobile Phase B | Methanol[1] |

| Flow Rate | 0.2 mL/min[1] |

| Gradient | Start at 50% B, ramp to 95% B over 10 min, hold at 95% B until 14 min, then return to initial conditions.[1] |

| Mass Spectrometer | Waters Premier XE triple quadrupole instrument[1] |

| Ionization Mode | Electrospray Ionization (ESI), Negative Ion Mode[1] |

| Detection Mode | Multiple Reaction Monitoring (MRM)[1] |

| MRM Transitions | Emodin: 269 > 225 Da; this compound: 273 > 229 Da[1] |

4.1.4. Data Analysis

The concentration of emodin is calculated relative to the this compound internal standard by comparing the peak area ratios of the analyte to the internal standard against a standard curve.[1]

Emodin and Relevant Signaling Pathways

Emodin has been shown to modulate several key signaling pathways implicated in various diseases. The use of this compound in pharmacokinetic studies allows for a more accurate correlation between emodin exposure and its effects on these pathways, which is crucial for understanding its mechanism of action and for dose-response modeling in drug development.

One of the well-studied pathways affected by emodin is the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway . This pathway is a central regulator of inflammation, and its dysregulation is associated with numerous inflammatory diseases and cancers. Emodin has been shown to inhibit the activation of NF-κB.

Conclusion

This compound is an indispensable tool for researchers and drug development professionals working with emodin. Its use as an internal standard ensures the accuracy and reliability of quantitative bioanalytical methods, which are fundamental to understanding the pharmacokinetic profile of emodin. This technical guide provides a foundational understanding of this compound, from its basic properties and synthesis principles to its practical application in LC-MS/MS-based quantification. The provided experimental protocol and pathway diagram serve as valuable resources for designing and interpreting studies aimed at elucidating the therapeutic potential of emodin. As research into the pharmacological effects of emodin continues, the role of this compound in enabling precise and reproducible measurements will remain paramount.

References

Emodin-d4: A Technical Guide to Isotopic Purity and Stability

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the isotopic purity and stability of Emodin-d4, a deuterated analog of Emodin. Emodin, a naturally occurring anthraquinone, has garnered significant interest for its diverse pharmacological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects.[1][2][3] this compound, as a stable isotope-labeled internal standard, is crucial for accurate quantification in pharmacokinetic and metabolic studies.[4] This guide outlines the analytical methodologies for assessing its isotopic enrichment and stability profile, presents relevant signaling pathways, and offers detailed experimental protocols.

Properties of this compound

This compound is a synthetic derivative of Emodin where four hydrogen atoms have been replaced by deuterium. This isotopic substitution provides a distinct mass signature, enabling its use as an internal standard in mass spectrometry-based assays.

| Property | Value | Reference |

| Chemical Name | 1,3,8-Trihydroxy-6-methyl-9,10-anthracenedione-d4 | [5] |

| Synonyms | Frangula this compound, Rheum this compound | [4][5] |

| Molecular Formula | C₁₅H₆D₄O₅ | [5] |

| Molecular Weight | 274.26 g/mol | [5] |

| Appearance | Brownish to Dark Orange Solid | [5] |

| Storage | 2-8°C, protect from light. | [6][7] |

Isotopic Purity Assessment

The isotopic purity of this compound is a critical parameter that ensures the accuracy of quantitative analyses. It is typically determined using high-resolution mass spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[8]

High-Resolution Mass Spectrometry (HRMS)

HRMS is a powerful technique for determining the isotopic enrichment of a labeled compound by differentiating between its various isotopologues.[9]

Table 2: Representative Isotopic Purity Data for this compound by HRMS

| Isotopologue | Theoretical Mass (m/z) | Measured Mass (m/z) | Relative Abundance (%) |

| d0 (Unlabeled) | 270.0528 | 270.0525 | < 0.1 |

| d1 | 271.0591 | 271.0589 | 0.2 |

| d2 | 272.0654 | 272.0651 | 0.5 |

| d3 | 273.0717 | 273.0714 | 1.3 |

| d4 (Target) | 274.0780 | 274.0778 | > 98.0 |

Note: The data presented in this table is illustrative and may not represent actual batch-specific results. Refer to the Certificate of Analysis for precise data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy, particularly ¹H and ²H NMR, is instrumental in confirming the position of deuterium labeling and assessing isotopic purity.[8][9] In the ¹H NMR spectrum of this compound, the signals corresponding to the deuterated positions will be significantly diminished or absent compared to the spectrum of unlabeled Emodin. Conversely, the ²H NMR spectrum will show signals at the chemical shifts corresponding to the deuterium-labeled positions.[9]

Stability Profile

Understanding the stability of this compound under various conditions is essential for ensuring the integrity of analytical data. Stability is typically evaluated through forced degradation studies.[10][11]

Forced Degradation Studies

Forced degradation studies involve subjecting the compound to harsh conditions to accelerate its decomposition. This helps to identify potential degradation products and establish appropriate storage and handling procedures.[10][11]

Table 3: Summary of Forced Degradation Studies for Emodin

| Condition | Observation |

| Acidic Hydrolysis (0.1 N HCl) | Significant degradation observed.[10][11] |

| Alkaline Hydrolysis (0.1 N NaOH) | Less susceptible to degradation compared to acidic conditions.[10] |

| Oxidative Degradation (e.g., H₂O₂) | Moderate degradation observed.[10] |

| Photolytic Degradation (UV/Vis light) | Sensitive to prolonged light exposure.[6][12] |

| Thermal Degradation (Dry Heat) | Relatively stable, with lesser degradation compared to acid hydrolysis.[10][11] |

Note: These observations are for unlabeled Emodin and are expected to be similar for this compound. Specific stability studies on this compound are recommended.

Experimental Protocols

Protocol for Isotopic Purity Determination by HRMS

This protocol provides a general workflow for determining the isotopic purity of this compound.

Workflow for Isotopic Purity Determination

Caption: Workflow for Isotopic Purity Determination of this compound by LC-HRMS.

-

Sample Preparation: Accurately weigh and dissolve this compound in a suitable solvent such as methanol to a final concentration of approximately 1 µg/mL.

-

Instrumentation: Utilize a high-performance liquid chromatography (HPLC) system coupled to a high-resolution mass spectrometer (e.g., Orbitrap or TOF).[8][13]

-

Chromatographic Conditions:

-

Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

-

Mass Spectrometry Conditions:

-

Ionization Mode: Electrospray ionization (ESI), negative or positive mode.

-

Scan Mode: Full scan from m/z 100-1000.

-

Resolution: > 60,000.

-

-

Data Analysis:

-

Extract the ion chromatograms for the theoretical m/z of each isotopologue (d0 to d4).

-

Integrate the peak areas for each isotopologue.

-

Calculate the percentage of each isotopologue relative to the sum of all isotopologue peak areas to determine the isotopic enrichment.[13]

-

Protocol for Stability Testing (Forced Degradation)

This protocol outlines a general procedure for conducting forced degradation studies on this compound.

Workflow for Forced Degradation Studies

Caption: General Workflow for Forced Degradation Studies of this compound.

-

Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO).

-

Stress Conditions:

-

Acidic: Incubate the sample in 0.1 N HCl at a controlled temperature (e.g., 60°C).

-

Basic: Incubate the sample in 0.1 N NaOH at a controlled temperature.

-

Oxidative: Treat the sample with a solution of hydrogen peroxide (e.g., 3%) at room temperature.

-

Photolytic: Expose the sample to UV and visible light in a photostability chamber.

-

Thermal: Expose the solid sample to dry heat (e.g., 80°C).

-

-

Time Points: Collect samples at various time intervals (e.g., 0, 2, 4, 8, 24 hours).

-

Analysis: Analyze the stressed samples using a validated, stability-indicating HPLC method with UV and/or MS detection to separate the parent compound from any degradation products.[10][14][15]

-

Data Evaluation:

-

Calculate the percentage of degradation of this compound at each time point.

-

Identify and characterize any significant degradation products using mass spectrometry.

-

Emodin's Impact on Cellular Signaling Pathways

Emodin exerts its biological effects by modulating various signaling pathways involved in cell proliferation, apoptosis, and inflammation. Understanding these pathways is crucial for interpreting data from studies using this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. The Health Benefits of Emodin, a Natural Anthraquinone Derived from Rhubarb—A Summary Update - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Molecular Mechanisms of Action of Emodin: As an Anti-Cardiovascular Disease Drug [frontiersin.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. Emodin | C15H10O5 | CID 3220 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Emodin A cell-permeable, reversible, substrate competitive and potent p56lck tyrosine kinase inhibitor (IC50 = 18.5 µM). | 518-82-1 [sigmaaldrich.com]

- 8. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 9. benchchem.com [benchchem.com]

- 10. Forced Degradation Studies of Aloe Emodin and Emodin by HPTLC - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Forced Degradation Studies of Aloe Emodin and Emodin by HPTLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. api.fspublishers.org [api.fspublishers.org]

- 13. almacgroup.com [almacgroup.com]

- 14. researchgate.net [researchgate.net]

- 15. Development and Validation of a SPE–HPLC Method for Quantification of Rhein, Emodin, Chrysophanol and Physcion in Rhamnus petiolaris Boiss. & Balansa - PMC [pmc.ncbi.nlm.nih.gov]

Emodin-d4: A Technical Guide to its Certificate of Analysis and Specifications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the certificate of analysis and specifications for Emodin-d4, a deuterated analog of Emodin. This compound is a valuable tool in research and development, particularly as an internal standard for the quantitative analysis of Emodin in various biological matrices using mass spectrometry.[1] Its stable isotope label allows for precise differentiation from the endogenous compound. This document outlines the typical quality control parameters, analytical methodologies, and relevant biological context for this compound.

Representative Certificate of Analysis

A Certificate of Analysis (CoA) for this compound is a critical document that ensures the identity, purity, and quality of the material. While specific values may vary between batches and suppliers, a typical CoA will include the following information.

Product Identification

| Parameter | Specification |

| Product Name | This compound |

| Synonym(s) | 1,3,8-Trihydroxy-6-methyl-9,10-anthracenedione-d4; Frangula this compound[1][2] |

| CAS Number | 132796-52-2 |

| Molecular Formula | C₁₅H₆D₄O₅[2] |

| Molecular Weight | 274.26 g/mol [2] |

Physicochemical Properties

| Parameter | Specification |

| Appearance | Brownish to Dark Orange Solid |

| Solubility | Soluble in DMSO and Dimethylformamide (DMF) |

| Storage Conditions | 2-8°C Refrigerator, protected from light[3] |

Analytical Specifications

| Test | Method | Acceptance Criteria |

| Purity | HPLC | ≥98% |

| Identity | Mass Spectrometry | Conforms to the expected mass [M-H]⁻ |

| Identity | ¹H-NMR | Conforms to the structure |

| Isotopic Purity | Mass Spectrometry | ≥99% Deuterium incorporation |

Experimental Protocols

The following are representative methodologies for the key analytical tests performed to certify a batch of this compound.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

This method is used to determine the chemical purity of this compound by separating it from any potential impurities.

-

Instrumentation : A standard HPLC system equipped with a UV-Vis or Photodiode Array (PDA) detector.

-

Column : A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size) is typically used.[4]

-

Mobile Phase : An isocratic or gradient elution using a mixture of an aqueous phase (e.g., 0.1% formic acid in water) and an organic phase (e.g., methanol or acetonitrile).[4][5]

-

Flow Rate : A typical flow rate is between 0.8 and 1.5 mL/min.[5]

-

Detection : UV detection at wavelengths of 280 nm or 436 nm.[4][5]

-

Procedure : A solution of this compound is prepared in a suitable solvent (e.g., methanol) and injected into the HPLC system. The peak area of this compound is compared to the total area of all peaks in the chromatogram to calculate the purity.

Identity Confirmation by Liquid Chromatography-Mass Spectrometry (LC-MS)

This technique confirms the molecular weight of this compound, providing strong evidence of its identity.

-

Instrumentation : A liquid chromatography system coupled to a mass spectrometer (e.g., a triple quadrupole or time-of-flight instrument).

-

Ionization Mode : Electrospray ionization (ESI) in the negative ion mode is commonly used.[6]

-

LC Conditions : Similar to the HPLC method described above to achieve chromatographic separation before introduction to the mass spectrometer.

-

Mass Analysis : The mass spectrometer is set to monitor for the deprotonated molecule [M-H]⁻. For this compound, the expected m/z would be approximately 273.

-

Procedure : A dilute solution of the sample is infused or injected into the LC-MS system. The resulting mass spectrum should show a prominent peak corresponding to the expected mass of the deuterated compound. This method can also be used to confirm the isotopic purity by analyzing the distribution of isotopic peaks.

Structural Verification by Proton Nuclear Magnetic Resonance (¹H-NMR)

¹H-NMR spectroscopy is used to confirm the chemical structure of the molecule and the positions of deuterium labeling.

-

Instrumentation : A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Solvent : A deuterated solvent in which the sample is soluble, such as DMSO-d₆ or acetone-d₆.

-

Procedure : A small amount of the this compound sample is dissolved in the deuterated solvent. The ¹H-NMR spectrum is then acquired. The spectrum is expected to show the absence of signals at the positions where deuterium atoms have replaced protons in the Emodin structure. The remaining proton signals should be consistent with the non-deuterated parts of the molecule.[7]

Quality Control and Certification Workflow

The certification of a chemical standard like this compound involves a systematic workflow to ensure its quality and reliability.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. vivanls.com [vivanls.com]

- 3. This compound | 132796-52-2 [sigmaaldrich.com]

- 4. researchgate.net [researchgate.net]

- 5. "HPLC Analysis of Emodin in Serum, Herbs and Chinese Herbal Prescriptio" by J-Wen Liang, Su-Lan Hsiu et al. [jfda-online.com]

- 6. pubcompare.ai [pubcompare.ai]

- 7. minio.scielo.br [minio.scielo.br]

Emodin-d4: A Technical Guide for its Application in Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Emodin, a naturally occurring anthraquinone, is a subject of extensive research due to its wide array of pharmacological activities, including anti-cancer, anti-inflammatory, and anti-diabetic properties.[1][2] However, the therapeutic development of emodin is often challenged by its poor oral bioavailability and extensive metabolism in the body.[3][4] To accurately study its pharmacokinetics, metabolism, and quantify its presence in complex biological matrices, a stable isotope-labeled internal standard is indispensable. Emodin-d4, a deuterated analog of emodin, serves this critical role, enabling precise and reliable quantification through mass spectrometry-based methods. This technical guide provides an in-depth overview of the application of this compound in research, with a focus on experimental protocols and data presentation.

Core Application: Internal Standard in Mass Spectrometry

The primary and most vital use of this compound in research is as an internal standard (IS) for the quantitative analysis of emodin by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The key advantage of using a stable isotope-labeled standard like this compound is that it shares identical physicochemical properties with the analyte (emodin), including extraction recovery, ionization efficiency, and chromatographic retention time. This co-elution and similar behavior in the mass spectrometer allow for the correction of matrix effects and variations in sample preparation and instrument response, leading to highly accurate and precise quantification.

A typical workflow for the quantification of emodin using this compound as an internal standard involves spiking the biological sample with a known concentration of this compound prior to sample preparation. The sample then undergoes extraction, chromatographic separation, and detection by MS/MS. The ratio of the signal intensity of emodin to that of this compound is used to calculate the concentration of emodin in the original sample.

Experimental Protocols

Quantification of Emodin in Food Supplements using LC-MS/MS

This protocol is adapted from a validated method for the determination of hydroxyanthracene derivatives in food supplements.

a. Sample Preparation

-

Weigh 100 mg of the homogenized food supplement sample into a 15 mL polypropylene tube.

-

Add 100 µL of the internal standard working solution (this compound in methanol).

-

Add 5 mL of extraction solvent (e.g., methanol).

-

Vortex for 1 minute and sonicate for 15 minutes.

-

Centrifuge at 4000 rpm for 10 minutes.

-

Transfer the supernatant to a new tube.

-

Evaporate the solvent under a gentle stream of nitrogen at 40 °C.

-

Reconstitute the residue in 1 mL of the initial mobile phase.

-

Filter through a 0.22 µm syringe filter before injection into the LC-MS/MS system.

b. Liquid Chromatography Parameters

| Parameter | Value |

| Column | Waters XBridge C18 (2.1 mm x 100 mm, 3.5 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Methanol |

| Gradient | Start at 50% B, ramp to 95% B over 10 min, hold at 95% B until 14 min, then return to initial conditions |

| Flow Rate | 0.2 mL/min |

| Injection Volume | 5 µL |

| Column Temp. | 40 °C |

c. Mass Spectrometry Parameters

| Parameter | Emodin | This compound |

| Ionization Mode | Electrospray Ionization (ESI), Negative | Electrospray Ionization (ESI), Negative |

| Precursor Ion (m/z) | 269.1 | 273.1 |

| Product Ion 1 (m/z) | 225.1 | 229.1 |

| Product Ion 2 (m/z) | 181.1 | 185.1 |

| Collision Energy | Optimized for specific instrument | Optimized for specific instrument |

| Dwell Time | 100 ms | 100 ms |

d. Method Validation Data

| Parameter | Value |

| Limit of Quantification (LOQ) | 0.025 - 1 mg/kg (matrix dependent) |

| Recovery | 80% - 120% |

| Repeatability (RSDr) | 0.5% - 11.6% |

| Within-laboratory Reproducibility (RSDR) | 3.4% - 16.3% |

Pharmacokinetic Study of Emodin in Mice

This protocol is based on a study assessing the safety and pharmacokinetics of emodin in mice.

a. Sample Collection and Preparation

-

Administer emodin to mice via oral gavage (P.O.) or intraperitoneal injection (I.P.).

-

At designated time points (e.g., 1, 4, 12 hours), collect whole blood into EDTA-coated tubes.

-

Centrifuge the blood at 4000 rpm for 10 minutes to separate the plasma.

-

To 50 µL of plasma, add an equal volume of 0.2 M sodium acetate buffer (pH 5.0) with 1% ascorbic acid.

-

Spike the mixture with a known amount of this compound internal standard.

-

For total emodin quantification (free and glucuronidated), add β-glucuronidase and incubate at 37 °C for 2 hours.

-

Perform liquid-liquid extraction with ethyl acetate three times.

-

Evaporate the combined ethyl acetate layers to dryness under nitrogen.

-

Reconstitute the residue in 5% ammonia water for LC-MS/MS analysis.

b. LC-MS/MS Parameters

The chromatographic and mass spectrometric conditions would be similar to those described in the previous protocol, with potential modifications to the gradient to ensure optimal separation of emodin from its metabolites.

Emodin's Impact on Cellular Signaling Pathways

While this compound is primarily a bioanalytical tool, its use in accurately quantifying emodin is crucial for studies investigating the compound's effects on cellular signaling. Emodin has been shown to modulate several key pathways involved in cell growth, proliferation, and metabolism. Understanding these pathways provides context for the importance of precise emodin measurement.

Emodin has been reported to inhibit the PI3K/Akt/mTOR signaling pathway, which is a critical regulator of cell proliferation, survival, and autophagy.[1] By suppressing this pathway, emodin can induce apoptosis and autophagy in cancer cells. Furthermore, emodin is known to activate AMP-activated protein kinase (AMPK), a key energy sensor in cells.[5] Activation of AMPK by emodin can lead to the inhibition of lipogenesis and may contribute to its anti-diabetic effects.[5][6]

Conclusion

This compound is an indispensable tool for researchers working with emodin. Its application as an internal standard in LC-MS/MS methods ensures the accuracy and reliability of quantitative data, which is fundamental for pharmacokinetic, metabolic, and mechanistic studies. The detailed protocols and data presented in this guide provide a solid foundation for the implementation of robust analytical methods in the investigation of emodin's therapeutic potential. The ability to precisely measure emodin concentrations allows for a clearer understanding of its dose-response relationships and its impact on critical cellular signaling pathways, ultimately advancing its development as a potential therapeutic agent.

References

- 1. Emodin-induced autophagy against cell apoptosis through the PI3K/AKT/mTOR pathway in human hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Emodin-induced autophagy against cell apoptosis through the PI3K/AKT/mTOR pathway in human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. spandidos-publications.com [spandidos-publications.com]

- 5. Emodin, a Naturally Occurring Anthraquinone Derivative, Ameliorates Dyslipidemia by Activating AMP-Activated Protein Kinase in High-Fat-Diet-Fed Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Advances in the pharmacological effects and molecular mechanisms of emodin in the treatment of metabolic diseases - PMC [pmc.ncbi.nlm.nih.gov]

Emodin-d4 supplier and purchasing information

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on the procurement of Emodin-d4, a deuterated analog of Emodin, and explores its application in research, with a focus on relevant signaling pathways and experimental protocols.

This compound Supplier and Purchasing Information

This compound is available from a range of specialized chemical suppliers. While pricing is often available upon request, the following tables summarize key quantitative data to facilitate comparison between vendors.

Table 1: this compound Product Specifications

| Supplier | CAS Number | Molecular Formula | Molecular Weight | Purity | Appearance | Storage Conditions |

| Pharmaffiliates | 132796-52-2 | C₁₅H₆D₄O₅ | 274.26 | Not specified | Brownish to Dark Orange Solid | 2-8°C Refrigerator |

| MedChemExpress | Not specified | Not specified | Not specified | Not specified | Not specified | Room temperature in continental US; may vary elsewhere |

| Clearsynth | 132796-52-2 | Not specified | Not specified | Not specified | Not specified | Please Enquire |

| Santa Cruz Biotechnology | 132796-52-2 | C₁₅H₆D₄O₅ | 274.26 | High purity | Not specified | Not specified |

| Sigma-Aldrich (AA BLOCKS) | 132796-52-2 | Not specified | 274.27 | Not specified | Not specified | 2-8°C |

| VIVAN Life Sciences | NA | C₁₅H₆D₄O₅ | 274.26 | Not specified | Not specified | Not specified |

| LGC Standards | Not specified | Not specified | Not specified | Not specified | Not specified | Not specified |

| CymitQuimica (TRC) | 481-72-1 (for Aloe-emodin-D4) | C₁₅H₆D₄O₅ | 274.26 | Not specified | Neat | Not specified |

Table 2: this compound Purchasing Information

| Supplier | Available Quantities | Contact for Pricing/Ordering | Notes |

| Pharmaffiliates | Not specified | Requires login for prices and availability. | Offers labeled Emodin. |

| MedChemExpress | Get quote | Request a quote on their website. | Also offers non-deuterated Emodin in various quantities. |

| Clearsynth | Please Enquire | Request a quote via their website. | Accompanied by a Certificate of Analysis. |

| Santa Cruz Biotechnology | Not specified | Visit supplier website. | Cited in at least one publication.[1] |

| Sigma-Aldrich (AA BLOCKS) | Sign in to view | Requires account to view organizational and contract pricing. | Provides IUPAC name and InChI key. |

| VIVAN Life Sciences | Not specified | Quick Enquiry or Add to Enquiry List on their website. | Provides sample CoA, HPLC, MASS, and NMR data. |

| LGC Standards | 1 mg, 10 mg | Online purchase available. | |

| CymitQuimica (TRC) | 1 mg, 5 mg, 10 mg | Online purchase available with listed prices in Euro. | Sells Aloe-emodin-D4 (major).[2] |

Experimental Protocols

This compound is frequently utilized as an internal standard in mass spectrometry-based analytical methods for the quantification of emodin in biological matrices. The following is a detailed methodology for such an application.

Quantification of Emodin in Plasma using LC-MS/MS with this compound as an Internal Standard

This protocol is adapted from a pharmacokinetic study assessing the safety of emodin in mice.[3]

Objective: To determine the concentration of emodin in plasma samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS), with this compound serving as an internal standard to ensure accuracy and precision.

Materials:

-

Plasma samples

-

Emodin standard

-

This compound (internal standard) from a reputable supplier (e.g., Santa Cruz Biotechnology)[3]

-

0.2 M Sodium acetate buffer with 1% ascorbic acid

-

β-glucuronidase (Millipore Sigma, catalog# G2174)[3]

-

Ethyl acetate (Fisher Scientific, catalog #: E195–4)[3]

-

5% Ammonia water

-

Ammonia methanol

-

Water

-

Acetonitrile

-

Formic acid

-

LC-MS/MS system (e.g., Waters Premier XE triple quadrupole instrument)[4]

Procedure:

Sample Preparation:

-

To 50 μl of plasma, add half the volume of 0.2 M sodium acetate buffer containing 1% ascorbic acid.

-

Add 1000 units of β-glucuronidase to the mixture for the quantification of total emodin (free and glucuronidated). For the quantification of free emodin, omit this step.

-

Add a known concentration of this compound (e.g., 1 ng/μl) as the internal standard to all samples.

-

Incubate the samples at 37 °C for 2 hours.

-

Perform a liquid-liquid extraction by adding 600 μl of ethyl acetate and vortexing. Repeat the extraction three times.

-

Pool the ethyl acetate layers and evaporate to dryness under a stream of nitrogen gas.

-

Reconstitute the dried extract in 5% ammonia water for analysis.

LC-MS/MS Analysis:

-

Chromatographic Separation:

-

Use a suitable C18 analytical column.

-

Employ a gradient elution with a mobile phase consisting of 0.1% formic acid in water (Solvent A) and acetonitrile (Solvent B).

-

A typical gradient could be: start at 50% B, ramp to 95% B over 10 minutes, hold at 95% B for 4 minutes, and then return to initial conditions.[4]

-

-

Mass Spectrometric Detection:

Data Analysis:

-

Generate a standard curve by plotting the peak area ratio of emodin to the this compound internal standard against the concentration of the emodin standards.

-

Calculate the concentration of emodin in the plasma samples relative to the this compound internal standard using the standard curve.[3][4]

-

Glucuronidated emodin can be calculated as the difference between total emodin and free emodin.[3]

Signaling Pathways Involving Emodin

Emodin has been shown to modulate several key signaling pathways implicated in various cellular processes, including cell proliferation, apoptosis, and inflammation.

Inhibition of Casein Kinase 2 (CK2)

Emodin acts as a competitive inhibitor of Casein Kinase 2 (CK2), a serine/threonine kinase that plays a crucial role in cell growth and proliferation.[5] Emodin binds to the ATP-binding site of CK2, thereby preventing the phosphorylation of its downstream substrates.[5][6] This inhibition of CK2 activity can lead to the sensitization of cancer cells to apoptosis.[7]

Caption: Emodin competitively inhibits CK2 by binding to its ATP site.

Modulation of the PI3K/Akt Signaling Pathway

Emodin has been demonstrated to negatively affect the phosphoinositide 3-kinase (PI3K)/Akt signaling pathway, which is central to cell survival and proliferation.[8] Emodin's inhibitory effect on this pathway can lead to decreased cell viability and induction of apoptosis in cancer cells. The downregulation of Akt is a result of emodin-mediated inhibition of components within the PI3K pathway.[8]

Caption: Emodin inhibits the PI3K/Akt pathway, reducing cell survival.

This technical guide provides a foundational understanding of this compound for research applications. For specific pricing and availability, it is recommended to contact the suppliers directly. The provided experimental protocol offers a detailed starting point for analytical method development, and the signaling pathway diagrams illustrate key mechanisms of emodin's biological activity.

References

- 1. scbt.com [scbt.com]

- 2. Aloe-emodin-D4 (major) | CymitQuimica [cymitquimica.com]

- 3. Safety of natural anthraquinone emodin: an assessment in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubcompare.ai [pubcompare.ai]

- 5. Emodin, an anthraquinone derivative isolated from the rhizomes of Rheum palmatum, selectively inhibits the activity of casein kinase II as a competitive inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The replacement of ATP by the competitive inhibitor emodin induces conformational modifications in the catalytic site of protein kinase CK2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Inhibition of casein kinase 2 enhances the death ligand- and natural kiler cell-induced hepatocellular carcinoma cell death - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Emodin negatively affects the phosphoinositide 3-kinase/AKT signalling pathway: a study on its mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical and Chemical Properties of Deuterated Emodin

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of deuterated emodin, a stable isotope-labeled analog of the naturally occurring anthraquinone, emodin. Emodin has garnered significant interest in the scientific community for its wide range of pharmacological activities, including anti-inflammatory, anticancer, and antiviral effects.[1][2] However, its clinical utility is often hampered by poor bioavailability and rapid metabolism.[1][3] Deuteration, the selective replacement of hydrogen with its stable isotope deuterium, is a promising strategy to enhance the metabolic stability and pharmacokinetic profile of drug candidates.[4] This guide details the expected physicochemical properties, synthesis, and analytical characterization of deuterated emodin, and discusses the potential impact of deuteration on its biological activity.

Introduction to Emodin and the Role of Deuteration

Emodin (1,3,8-trihydroxy-6-methylanthraquinone) is a bioactive compound found in various medicinal plants, such as rhubarb and Polygonum cuspidatum.[1][5] It has been shown to modulate several signaling pathways implicated in various diseases, including the AMPK, MAPK, and NF-κB pathways.[1][6] Despite its therapeutic potential, emodin's clinical development has been challenging due to its extensive and rapid metabolism, primarily through glucuronidation, which leads to low oral bioavailability.[1][3]

Deuterium, a stable isotope of hydrogen, forms a stronger covalent bond with carbon compared to protium (the common isotope of hydrogen).[4] This "kinetic isotope effect" can slow down metabolic pathways that involve the cleavage of a carbon-hydrogen bond.[4] Consequently, deuterating a drug molecule at a site of metabolic attack can lead to a longer half-life, increased systemic exposure, and a more favorable pharmacokinetic profile.[4] This guide explores the application of this principle to emodin.

Physical and Chemical Properties

The introduction of deuterium into the emodin structure is expected to have a minimal impact on its fundamental physical and chemical properties, with the most notable change being an increase in molecular weight. Other properties such as melting point, pKa, and solubility are not expected to change significantly.

| Property | Emodin | Deuterated Emodin (d3-Emodin) | Reference(s) |

| Molecular Formula | C₁₅H₁₀O₅ | C₁₅H₇D₃O₅ | [7] |

| Molecular Weight | 270.24 g/mol | 273.26 g/mol | [7] |

| Appearance | Orange needles or powder | Expected to be an orange solid | [7] |

| Melting Point | 256-257 °C | Not reported, expected to be similar to emodin. | [5] |

| Solubility | Practically insoluble in water; soluble in alcohol and aqueous alkali solutions. | Not reported, expected to be similar to emodin. | [7] |

| Stability | Sensitive to prolonged light exposure. | Not reported, expected to be similar to emodin. |

Note: The properties for deuterated emodin are theoretical or inferred based on the properties of emodin and general principles of deuteration, as specific experimental data is not widely available.

Synthesis and Purification of Deuterated Emodin

The synthesis of deuterated emodin can be achieved through hydrogen-deuterium exchange reactions on the parent emodin molecule. A plausible approach involves the use of a metal catalyst in the presence of a deuterium source, such as deuterium oxide (D₂O).

General Synthetic Protocol

A potential method for the deuteration of emodin at the methyl group (to yield d3-Emodin) would involve a palladium-catalyzed hydrogen-deuterium exchange.

Experimental Protocol: Synthesis of d3-Emodin

-

Catalyst Preparation: A mixture of palladium on carbon (Pd/C) and aluminum powder is sonicated in deuterium oxide (D₂O).[8]

-

Reaction Setup: Emodin is added to the catalyst suspension in D₂O.

-

Deuteration Reaction: The reaction mixture is subjected to microwave irradiation to facilitate the H-D exchange at the methyl position.[8] The in situ generation of deuterium gas from the reaction of aluminum with D₂O drives the exchange reaction.[8]

-

Workup and Purification: After the reaction is complete, the mixture is cooled and the product is extracted with an organic solvent. The organic layer is then washed, dried, and concentrated. The crude product is purified using column chromatography to yield pure d3-emodin.

Spectroscopic and Chromatographic Analysis

The successful incorporation of deuterium into the emodin structure can be confirmed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

NMR Spectroscopy

-

¹H NMR: In the ¹H NMR spectrum of d3-emodin, the signal corresponding to the methyl protons (around δ 2.33 in DMSO-d6) would be significantly diminished or absent, depending on the degree of deuteration.[9]

-

²H NMR: A signal corresponding to the incorporated deuterium atoms would be observed in the ²H NMR spectrum.

-

¹³C NMR: The carbon atom attached to the deuterium atoms will show a characteristic multiplet in the ¹³C NMR spectrum due to C-D coupling.

Experimental Protocol: NMR Analysis

-

Sample Preparation: Dissolve a small amount of the deuterated emodin sample in a suitable deuterated solvent (e.g., DMSO-d6).

-

Data Acquisition: Acquire ¹H, ²H, and ¹³C NMR spectra using a high-field NMR spectrometer.

-

Data Analysis: Compare the spectra of the deuterated sample with that of a non-deuterated emodin standard to confirm the position and extent of deuterium incorporation.

Mass Spectrometry

Mass spectrometry is a highly sensitive technique for confirming deuteration. The molecular ion peak of d3-emodin will be shifted by +3 m/z units compared to that of emodin.

Experimental Protocol: Mass Spectrometry Analysis

-

Sample Introduction: Introduce the sample into the mass spectrometer, for example, via direct infusion or coupled with a liquid chromatography system.

-

Ionization: Use a suitable ionization technique, such as electrospray ionization (ESI).

-

Mass Analysis: Acquire the mass spectrum and identify the molecular ion peaks for both the deuterated and non-deuterated species. The relative intensities of these peaks can be used to determine the isotopic purity of the sample.

Biological Activity and Pharmacokinetics

Emodin exerts its biological effects through the modulation of various signaling pathways.[1][6] Deuteration is not expected to alter the mechanism of action of emodin but may enhance its therapeutic efficacy by improving its pharmacokinetic profile.

Expected Impact on Pharmacokinetics

The primary metabolic pathway for emodin is glucuronidation.[1][3] While deuteration of the methyl group may not directly block this process, it could slow down other oxidative metabolic pathways, potentially leading to:

-

Increased half-life: A slower rate of metabolism would result in a longer residence time of the drug in the body.

-

Enhanced bioavailability: Reduced first-pass metabolism could lead to higher systemic exposure after oral administration.

-

Reduced inter-individual variability: A more predictable metabolic profile could lead to more consistent therapeutic outcomes.

Signaling Pathways

Emodin has been shown to influence key signaling pathways involved in cancer cell proliferation and inflammation, such as the PI3K/Akt and MAPK/ERK pathways.[6] The increased systemic exposure of deuterated emodin could lead to a more sustained modulation of these pathways, potentially resulting in enhanced therapeutic effects.

Conclusion

Deuterated emodin represents a promising avenue for overcoming the pharmacokinetic limitations of its non-deuterated counterpart. The strategic incorporation of deuterium has the potential to enhance metabolic stability, leading to improved bioavailability and a more favorable therapeutic profile. This technical guide provides a foundational understanding of the expected properties, synthesis, and analysis of deuterated emodin, offering valuable insights for researchers and drug development professionals working to unlock the full therapeutic potential of this versatile natural product. Further experimental studies are warranted to fully characterize deuterated emodin and validate its potential advantages in a clinical setting.

References

- 1. Emodin: A Review of its Pharmacology, Toxicity and Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Emodin: A Review of its Pharmacology, Toxicity and Pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Comprehensive investigation on the metabolism of emodin both in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. api.fspublishers.org [api.fspublishers.org]

- 6. Advances in the study of emodin: an update on pharmacological properties and mechanistic basis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Emodin | C15H10O5 | CID 3220 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Preparation of Deuterium Labeled Compounds by Pd/C-Al-D2O Facilitated Selective H-D Exchange Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

A Technical Guide to the Synthesis and Characterization of Emodin Stable Isotopes

Introduction

Emodin (6-methyl-1,3,8-trihydroxyanthraquinone) is a naturally occurring anthraquinone found in the roots and barks of various plants, such as rhubarb and Polygonum cuspidatum.[1][2] It is a highly pleiotropic molecule, demonstrating a wide range of pharmacological activities, including anti-inflammatory, anti-cancer, and anti-viral effects.[1][3] To rigorously investigate its mechanisms of action, pharmacokinetics, and metabolic fate, researchers rely on isotopically labeled analogues. Stable isotope labeling, using isotopes such as ¹³C, ²H (D), or ¹⁵N, provides a powerful tool for tracing the molecule through complex biological systems without the safety concerns associated with radioisotopes.[4][5][6]

This technical guide provides an in-depth overview of the synthesis and characterization of emodin stable isotopes. It is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, data presentation in structured tables, and visualizations of key workflows and biological pathways.

Section 1: Synthesis of Stable Isotope-Labeled Emodin

The synthesis of isotopically labeled emodin requires the strategic introduction of a stable isotope into the molecule's scaffold. The choice of isotope and its position depends on the intended application. For example, ¹³C labeling is ideal for metabolic flux analysis and NMR studies, while deuterium labeling can be used to probe kinetic isotope effects. A common strategy involves utilizing a commercially available labeled precursor in a well-established synthetic route.

Experimental Protocol: Hypothetical Synthesis of [6-¹³C-methyl]-Emodin

This protocol describes a hypothetical synthesis where the methyl group at the C6 position is labeled with Carbon-13.

-

Preparation of Labeled Precursor: The synthesis would begin with a ¹³C-labeled methyl source, such as [¹³C]-methyl iodide or a Grignard reagent like [¹³C]-methylmagnesium bromide.

-

Core Scaffold Synthesis: A suitable polyketide or anthraquinone precursor lacking the C6-methyl group is synthesized or procured. The specific choice of precursor would depend on the overall synthetic strategy (e.g., a Friedel-Crafts acylation approach or a Diels-Alder cycloaddition).

-

Introduction of the ¹³C-Methyl Group: The labeled methylating agent is reacted with the precursor under appropriate conditions. For instance, if the precursor has a suitable leaving group or an activated position, a nucleophilic substitution or a coupling reaction (e.g., Suzuki or Stille coupling) can be employed to introduce the [¹³C]-methyl group.

-

Cyclization and Aromatization: The intermediate is then subjected to cyclization and subsequent oxidation/aromatization steps to form the final tricyclic anthraquinone core of emodin. This often involves strong acid or base catalysis and an oxidizing agent.

-

Functional Group Manipulation: Hydroxyl groups are introduced or deprotected as necessary to yield the final [6-¹³C-methyl]-Emodin structure. This may involve demethylation of methoxy precursors using reagents like boron tribromide (BBr₃).

-

Purification: The crude product is purified using column chromatography (e.g., silica gel with a hexane/ethyl acetate gradient) followed by recrystallization to yield the final product with high purity.

Workflow for Synthesis and Purification

Caption: General workflow for the synthesis and purification of stable isotope-labeled emodin.

Section 2: Characterization and Quality Control

Rigorous characterization is essential to confirm the identity, purity, and isotopic enrichment of the synthesized labeled emodin. The primary analytical techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is indispensable for confirming the molecular structure and determining the exact position and extent of isotopic labeling.[12] Quantitative NMR (qNMR) can also be used for highly accurate purity assessments.[13]

Experimental Protocol: NMR Analysis

-

Sample Preparation: Dissolve 5-10 mg of the labeled emodin sample in a suitable deuterated solvent (e.g., DMSO-d₆).[13] For qNMR, a certified internal standard of known purity (e.g., dimethyl sulfone) is added in a precisely weighed amount.[13]

-

¹H NMR Acquisition: Acquire a ¹H NMR spectrum to confirm the overall proton structure. Key parameters include a sufficient relaxation delay (e.g., 16s for qNMR) to ensure full signal relaxation for accurate integration.[13]

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. The key diagnostic signal for [6-¹³C-methyl]-Emodin would be a significantly enhanced signal for the methyl carbon. In a high-resolution spectrum, coupling between the ¹³C label and adjacent protons (e.g., ¹J_CH) can also be observed.

-

2D NMR (Optional): Techniques like HSQC and HMBC can be used to unequivocally assign all proton and carbon signals and confirm the label's position.[14]

-

Data Analysis: Process the spectra to assign chemical shifts. For qNMR, calculate the purity by comparing the integral of a specific analyte proton signal to the integral of the internal standard signal.[13] Isotopic enrichment is determined from the ¹³C spectrum by comparing the intensity of the labeled carbon signal to that of natural abundance signals.

Table 1: ¹H and ¹³C NMR Chemical Shifts for Unlabeled Emodin in DMSO-d₆ Data sourced from publicly available databases and literature.[14]

| Atom Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| C1-OH | - | 165.54 |

| C2-H | 7.09 | 108.84 |

| C3-OH | - | 164.42 |

| C4-H | 6.55 | 107.87 |

| C5-H | 7.40 | 113.23 |

| C6-CH₃ | 2.38 | 21.52 |

| C7-H | 7.05 | 120.42 |

| C8-OH | - | 161.38 |

| C9=O | - | 189.61 |

| C10=O | - | 181.19 |

| C4a | - | 134.97 |

| C5a | - | 108.74 |

| C8a | - | 132.67 |

| C9a | - | 113.23 |

| C10a | - | 148.19 |

Table 2: Expected Mass Spectrometry Data for Emodin Isotopologues

| Compound | Molecular Formula | Exact Mass (Da) | Key Diagnostic Ions [M-H]⁻ |

| Unlabeled Emodin | C₁₅H₁₀O₅ | 270.0528 | m/z 269.0455 |

| [6-¹³C-methyl]-Emodin | ¹²C₁₄¹³CH₁₀O₅ | 271.0562 | m/z 270.0488 |

| [D₃-methyl]-Emodin | C₁₅H₇D₃O₅ | 273.0717 | m/z 272.0643 |

Mass Spectrometry (MS)

MS is the primary technique for confirming the molecular weight of the synthesized compound and verifying the successful incorporation of the stable isotope(s).[4] It is typically coupled with a liquid chromatography system (LC-MS) for online separation and analysis.[15]

Experimental Protocol: LC-MS/MS Analysis

-

Sample Preparation: Prepare a dilute solution of the labeled emodin (e.g., 1 µg/mL) in a suitable solvent like methanol or acetonitrile.

-

Chromatography: Inject the sample onto an LC system equipped with a C18 column. Elute the compound using a gradient of mobile phases, such as water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

-

Mass Spectrometry: Analyze the eluent using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) operating in negative ion mode, as anthraquinones ionize well in this mode.

-

Data Acquisition: Acquire full scan MS data to determine the mass-to-charge ratio (m/z) of the parent ion. The mass of the labeled emodin should be shifted by the mass of the incorporated isotope(s) compared to an unlabeled standard (e.g., +1 for a single ¹³C, +3 for a D₃-methyl group).

-

Tandem MS (MS/MS): Fragment the parent ion to obtain a characteristic fragmentation pattern. This pattern can be compared to that of an unlabeled standard to confirm that the label is retained on a specific part of the molecule, further verifying its position.

High-Performance Liquid Chromatography (HPLC)

HPLC with UV detection is a standard method for determining the chemical purity of the final compound.

Experimental Protocol: HPLC Purity Assay

-

System Setup: Use an HPLC system with a UV-Vis detector set to a wavelength where emodin has strong absorbance (e.g., ~254 nm or ~438 nm).

-

Chromatographic Conditions: Employ a C18 analytical column with a gradient elution method similar to that used for LC-MS.

-

Analysis: Inject a known concentration of the synthesized compound. Record the chromatogram.

-

Purity Calculation: Calculate the chemical purity by dividing the peak area of the main emodin peak by the total area of all peaks in the chromatogram (area percent method). A high-purity standard should be >98%.

Table 3: Summary of Quality Control Specifications

| Parameter | Method | Specification |

| Identity | ¹H NMR, ¹³C NMR, MS | Spectra consistent with proposed structure |

| Chemical Purity | HPLC-UV | ≥ 98% |

| Isotopic Enrichment | MS, ¹³C NMR | ≥ 99 atom % |

| Residual Solvents | ¹H NMR | ≤ 0.5% |

Section 3: Application in Research: Tracer Studies

Stable isotope-labeled emodin is invaluable as a tracer in drug metabolism and pharmacokinetic (DMPK) studies.[4][16][17] By administering the labeled compound, researchers can distinguish it from the endogenous or unlabeled emodin and accurately track its absorption, distribution, metabolism, and excretion (ADME).[5][18]

Workflow for an In Vitro Metabolism Study

Caption: Workflow for using labeled emodin to study its metabolism in vitro.

Section 4: Emodin's Role in Cellular Signaling

Understanding how emodin exerts its pharmacological effects requires knowledge of the cellular signaling pathways it modulates. Labeled emodin can be used to confirm target engagement and quantify pathway modulation. Emodin is known to inhibit several key signaling cascades involved in cell proliferation, inflammation, and apoptosis.[1][3]

Emodin's Inhibition of the PI3K/AKT Signaling Pathway

The PI3K/AKT pathway is central to cell survival and proliferation and is often dysregulated in cancer.[19] Emodin has been shown to negatively regulate this pathway, contributing to its anti-cancer effects.[19][20]

Caption: Emodin inhibits the pro-survival PI3K/AKT signaling pathway.[19][21]

Emodin's Modulation of MAPK/JNK and NF-κB Pathways

Emodin also influences inflammatory and stress-response pathways, such as the MAPK/JNK and NF-κB cascades, which are crucial in cardiovascular diseases and cancer.[21][22]

Caption: Emodin inhibits pro-inflammatory MAPK/JNK and NF-κB signaling.[21][22]

Conclusion

The synthesis and rigorous characterization of stable isotope-labeled emodin are critical for advancing our understanding of its therapeutic potential. The methodologies outlined in this guide—from a generalized synthetic approach to detailed analytical protocols using NMR, MS, and HPLC—provide a framework for producing and validating high-quality labeled compounds. These tools enable researchers to perform precise tracer studies to elucidate emodin's metabolic fate and quantify its impact on key cellular signaling pathways, ultimately accelerating its journey in the drug discovery and development pipeline.

References

- 1. Frontiers | Molecular Mechanisms of Action of Emodin: As an Anti-Cardiovascular Disease Drug [frontiersin.org]

- 2. Emodin | C15H10O5 | CID 3220 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Advances in the pharmacological effects and molecular mechanisms of emodin in the treatment of metabolic diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis and biological evaluation of new derivatives of emodin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis, Characterization, and Anticancer Activity of Novel Lipophilic Emodin Cationic Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. An Isotopic Labeling Approach Linking Natural Products with Biosynthetic Gene Clusters - PMC [pmc.ncbi.nlm.nih.gov]

- 11. schd-shimadzu.com [schd-shimadzu.com]

- 12. researchgate.net [researchgate.net]

- 13. synapse.koreamed.org [synapse.koreamed.org]

- 14. bmse001297 Emodin at BMRB [bmrb.io]

- 15. Characterization of emodin metabolites in Raji cells by LC-APCI-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Pharmacokinetic-metabolic studies with 14C-aloe emodin after oral administration to male and female rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Stable isotope-resolved metabolomics and applications for drug development - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Comprehensive investigation on the metabolism of emodin both in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Emodin negatively affects the phosphoinositide 3-kinase/AKT signalling pathway: a study on its mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. medchemexpress.com [medchemexpress.com]

- 21. researchgate.net [researchgate.net]

- 22. Frontiers | Emodin in cardiovascular disease: The role and therapeutic potential [frontiersin.org]

Hazard Identification and Classification

An In-Depth Technical Guide to the Safe Handling of Emodin-d4

For researchers, scientists, and drug development professionals, the proper handling of chemical reagents is paramount to ensuring laboratory safety and experimental integrity. This guide provides a comprehensive overview of the safety data and handling procedures for this compound (CAS No. 132796-52-2), a deuterated form of Emodin.[1][2][3] this compound is utilized as an internal standard or tracer in quantitative analyses.[2]

This compound is considered a hazardous substance.[4] It is classified as an irritant and may cause sensitization by skin contact.[4][5] The primary health concerns are irritation to the skin, eyes, and respiratory system.[4][5]

GHS Hazard Classification:

| Classification | Hazard Statement | Pictogram | Signal Word |

| Skin Irritation (Category 2) | H315: Causes skin irritation.[5] | GHS07 | Warning[5] |

| Eye Irritation (Category 2A) | H319: Causes serious eye irritation.[5] | GHS07 | Warning[5] |

| Reproductive Toxicity (Category 1B) | H360: May damage fertility or the unborn child.[6] | GHS08 | Danger[6] |

| Specific Target Organ Toxicity (Single Exposure) | H335: May cause respiratory irritation.[5] | GHS07 | Warning[5] |

Precautionary Statements:

-

P202: Do not handle until all safety precautions have been read and understood.[6]

-

P261: Avoid breathing dust.[5]

-

P308+P313: IF exposed or concerned: Get medical advice/attention.[6]

Physical and Chemical Properties

This compound is the deuterium-labeled version of Emodin.[2] It appears as a brownish to dark orange solid or orange powder.[3][7]

| Property | Value |

| CAS Number | 132796-52-2[1][2][3] |

| Molecular Formula | C₁₅H₆D₄O₅[2][3] |

| Molecular Weight | 274.26 g/mol [2][3] |

| Appearance | Brownish to Dark Orange Solid[3] |

| Solubility | Practically insoluble in water; soluble in alcohol and aqueous alkali hydroxide solutions.[7] |

Toxicological Information

Toxicological data for this compound is limited; however, data for its non-labeled counterpart, Emodin, is used as a reference. Exposure can cause irritation, and skin contact or ingestion may be damaging to health.[4] Systemic effects may result from absorption through the skin, particularly through open cuts or abrasions.[4]

| Route of Exposure | Organism | Value |

| Intraperitoneal | Mouse | LD50: 35 mg/kg[4][5] |

| Oral | Rat | TDLO: 3 ml/kg[5] |

The detailed experimental protocols for deriving these toxicological values are not available in standard safety data sheets. For methodologies, researchers must consult the original toxicological research publications.

First-Aid Measures

In case of exposure, immediate action is critical.

| Exposure Route | First-Aid Procedure |

| Inhalation | Move the person to fresh air. If exposed or concerned, seek medical advice.[6] |

| Skin Contact | Remove contaminated clothing. Wipe off as much material as possible and wash the affected area with plenty of water.[4][6] Do not expose open cuts or abraded skin to the material.[4] |

| Eye Contact | Immediately rinse with water while holding the eyelids wide open.[6] Seek medical attention as the material can cause serious eye irritation.[5] |

| Ingestion | Rinse mouth with water.[6] Do NOT induce vomiting.[4] Transport the individual to a hospital or doctor without delay.[4] |

Handling, Storage, and Personal Protection

Adherence to strict laboratory protocols is necessary to minimize risk.

Safe Handling

-

Handle the material in a well-ventilated area or, whenever possible, in a laboratory hood with a high-efficiency particulate air (HEPA) filter.[4][6]

-

Avoid all personal contact, including the inhalation of dust.[4]

-

Wear appropriate personal protective equipment (PPE) at all times.[4]

-

Do not eat, drink, or smoke in the handling area.[4]

-

Wash hands thoroughly with soap and water after handling.[4]

-

Take precautionary measures against static discharge.[5]

Storage

-

Keep containers tightly sealed and store in a cool, dry, and well-ventilated area.[4][8]

-

The recommended storage temperature is 2–8 °C in a refrigerator.[3][9]

-

Store locked up and away from incompatible materials such as strong oxidizing agents.[6][8]

-

Protect containers from physical damage and check regularly for leaks.[4]

Personal Protective Equipment (PPE)

| Type | Specification |

| Eye/Face Protection | Safety glasses with side shields or chemical goggles are required.[4] Contact lenses can pose a special hazard and should be avoided.[4] |

| Skin Protection | Wear suitable chemical-resistant gloves (tested according to EN 374) and a lab coat.[9] Launder contaminated clothing separately before reuse.[4] |

| Respiratory Protection | If dust is generated, use a certified particulate respirator.[4] The choice of respirator should be based on a risk assessment of the specific laboratory procedures.[4] |

Accidental Release and Disposal

Prompt and correct response to spills is essential.

Spill-Response Protocol

-

Alert Personnel: Immediately alert others in the area.[4]

-

Evacuate: If the spill is large, evacuate the area.

-

Ventilate: Ensure the area is well-ventilated.

-

Containment: For dry spills, use dry clean-up procedures to avoid generating dust.[4] Dampen the solid material with a solvent like acetone, then transfer it to a suitable, sealed container.[7]

-

Cleaning: Use absorbent paper dampened with acetone to pick up any remaining material.[7] Wash the spill area with large amounts of water.[4] The non-recoverable remainder can be washed with a sodium hypochlorite solution.[6]

-

Prevention: Prevent spillage from entering drains or waterways.[4]

Waste Disposal

-

Dispose of waste material in suitable, labeled containers according to official national and local regulations.[5]

-

Do not dispose of with household garbage or allow the product to reach the sewage system.[5]

Experimental Workflow and Logic

The following diagram outlines the standard workflow for safely handling a potent chemical compound like this compound in a research setting.

Caption: Workflow for Safe Handling of this compound.

References

- 1. clearsynth.com [clearsynth.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. datasheets.scbt.com [datasheets.scbt.com]

- 5. cdn.caymanchem.com [cdn.caymanchem.com]

- 6. sds.edqm.eu [sds.edqm.eu]

- 7. Emodin | C15H10O5 | CID 3220 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. fishersci.com [fishersci.com]